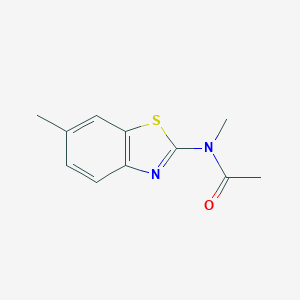

N-Methyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Teviriósido es un glucósido iridoide, un tipo de producto natural que se encuentra comúnmente en plantas como Cerbera odollam, Lippia javanica, Lippia turbinata y Thevetia neriifolia . Este compuesto es conocido por sus significativas actividades biológicas, que incluyen propiedades anticancerígenas, antifúngicas, antiinflamatorias y antivirales .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El Teviriósido puede aislarse del extracto acuoso de las hojas de Cerbera odollam. El proceso de aislamiento involucra cromatografía de contracorriente y cromatografía líquida de alta resolución acoplada a espectrometría de masas (HPLC-MS/MS). La derivatización semisintética de la tevesida, otro glucósido iridoide, también puede realizarse en condiciones libres de grupos protectores para obtener Teviriósido.

Métodos de Producción Industrial: La producción industrial de Teviriósido normalmente implica la extracción de fuentes vegetales seguida de la purificación utilizando técnicas cromatográficas. El proceso asegura una alta pureza y calidad adecuada para diversas aplicaciones de investigación.

Análisis De Reacciones Químicas

Tipos de Reacciones: El Teviriósido experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El Teviriósido puede oxidarse para formar varios derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el Teviriósido.

Sustitución: El Teviriósido puede sufrir reacciones de sustitución para formar diferentes derivados de glucósidos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como hidroxilamina e hidracina.

Productos Principales Formados:

Oxidación: Derivados oxidados de Teviriósido.

Reducción: Formas reducidas de Teviriósido con grupos funcionales modificados.

Sustitución: Varios derivados de glucósidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El Teviriósido tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado en bibliotecas de cribado de compuestos y estudios de metabolómica.

Biología: Investigado por su papel en la función celular y la transducción de señales.

Medicina: Muestra propiedades anticancerígenas al inducir el arresto del ciclo celular y la apoptosis en las células cancerosas.

Industria: Utilizado en el desarrollo de productos farmacéuticos y nutracéuticos.

Mecanismo De Acción

El Teviriósido actúa inhibiendo la bomba de adenosina trifosfatasa de sodio-potasio, lo que lleva a un aumento de los niveles de calcio intracelular . Esta activación de múltiples vías de señalización da como resultado varios efectos biológicos, incluida la inducción del arresto del ciclo celular y la apoptosis en las células cancerosas . El compuesto también inhibe la producción de citocinas proinflamatorias, lo que contribuye a sus propiedades antiinflamatorias .

Compuestos Similares:

Tevesida: Otro glucósido iridoide que se encuentra en Cerbera odollam.

Robustisida D: Un glucósido iridoide con actividades biológicas similares.

Diderrosida: Otro glucósido iridoide con propiedades comparables.

Comparación: El Teviriósido es único debido a sus potentes propiedades anticancerígenas y su capacidad para inducir el arresto del ciclo celular y la apoptosis en las células cancerosas . Si bien compuestos similares como la Tevesida y la Robustisida D también exhiben actividades biológicas, el mecanismo de acción específico del Teviriósido que involucra la bomba de adenosina trifosfatasa de sodio-potasio lo diferencia .

Comparación Con Compuestos Similares

Theveside: Another iridoid glucoside found in Cerbera odollam.

Robustaside D: An iridoid glycoside with similar biological activities.

Diderroside: Another iridoid glycoside with comparable properties.

Comparison: Theviridoside is unique due to its potent anti-cancer properties and its ability to induce cell cycle arrest and apoptosis in cancer cells . While similar compounds like Theveside and Robustaside D also exhibit biological activities, Theviridoside’s specific mechanism of action involving the sodium-potassium adenosine triphosphatase pump sets it apart .

Propiedades

Número CAS |

119283-23-7 |

|---|---|

Fórmula molecular |

C11H12N2OS |

Peso molecular |

220.29 g/mol |

Nombre IUPAC |

N-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |

InChI |

InChI=1S/C11H12N2OS/c1-7-4-5-9-10(6-7)15-11(12-9)13(3)8(2)14/h4-6H,1-3H3 |

Clave InChI |

WUHXKVSTZCGNPM-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)N=C(S2)N(C)C(=O)C |

SMILES canónico |

CC1=CC2=C(C=C1)N=C(S2)N(C)C(=O)C |

Sinónimos |

Acetamide, N-methyl-N-(6-methyl-2-benzothiazolyl)- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.